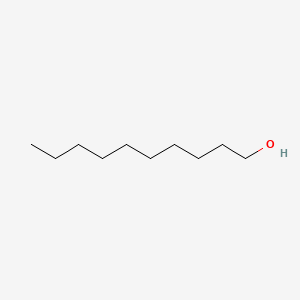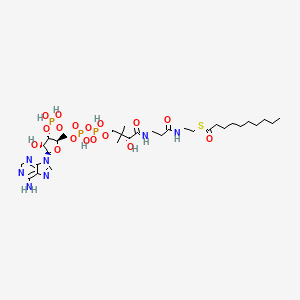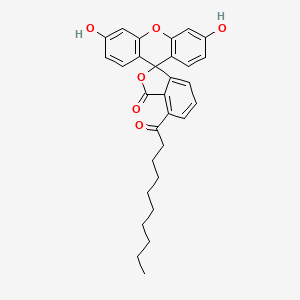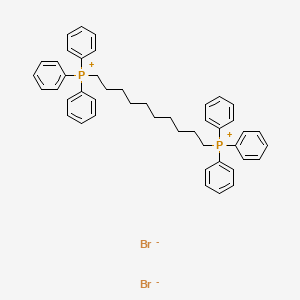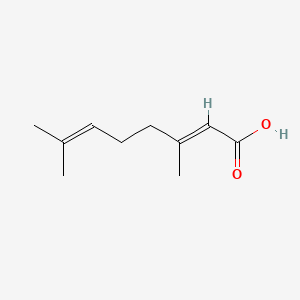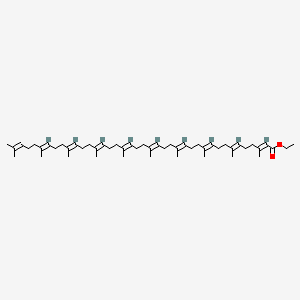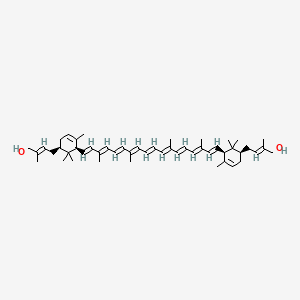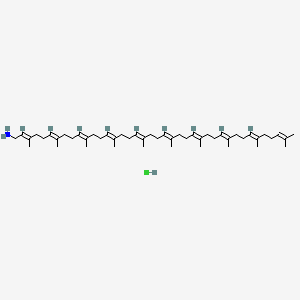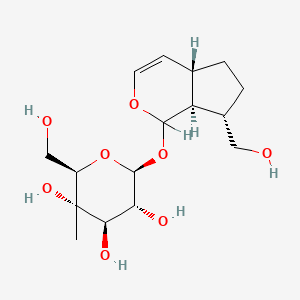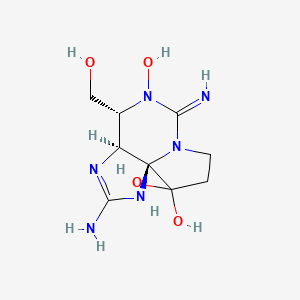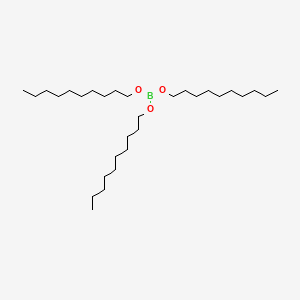
Tridecylborat
Übersicht
Beschreibung
Boric acid, also known as hydrogen borate, boracic acid, and orthoboric acid, is a weak, monobasic Lewis acid of boron. It often appears as colorless crystals or a white powder that is soluble in water . Borate esters are organoboron compounds that are typically prepared by the stoichiometric condensation reaction of boric acid with alcohols .
Synthesis Analysis
Borate esters are generally synthesized through the condensation reaction of boric acid with alcohols . A dehydrating agent, such as concentrated sulfuric acid, is typically added to facilitate the reaction .Molecular Structure Analysis
The molecular structure of boric acid is trigonal planar . The molecular formula of boric acid is BH3O3 .Chemical Reactions Analysis
Boric acid is a weak acid that yields various borate anions and salts . It can react with alcohols to form borate esters . Borate esters form spontaneously when treated with diols such as sugars .Physical and Chemical Properties Analysis
Boric acid is usually encountered as colorless crystals or a white powder that dissolves in water . It has a molar mass of 61.83 g/mol, a melting point of 170.9°C, and is nonflammable .Wissenschaftliche Forschungsanwendungen
Nichtlineare optische Materialien
Tridecylborat: Verbindungen sind ein integraler Bestandteil der Entwicklung von nichtlinearen optischen (NLO) Materialien. Diese Materialien sind entscheidend für ihre Fähigkeit, die Frequenz von Laserlicht zu verändern. Insbesondere werden Borat-Kristalle in ultravioletten und tiefultravioletten NLO-Kristallen verwendet, die Anwendungen von der Telekommunikation bis hin zur medizinischen Diagnostik umfassen .
Boratgläser
Im Bereich der Materialwissenschaften werden This compound-Derivate verwendet, um die Eigenschaften von Boratgläsern zu verbessern. Diese Gläser sind für ihre niedrigen Schmelzpunkte bekannt und werden in Anwendungen verwendet, die niedrigere Verarbeitungstemperaturen erfordern, wie z. B. das Abdichten und Passivieren von elektronischen Geräten .
Bioaktive Glaszusammensetzungen
Boratbasierte bioaktive Gläser: , die this compound-Varianten enthalten, besitzen signifikante antibakterielle Eigenschaften. Sie werden für den Einsatz in medizinischen Anwendungen, insbesondere für die Knochen- und Gewebsreparatur, erforscht, da sie die Fähigkeit haben, mit Knochen zu verbinden und das Nachwachsen zu stimulieren .
Phasenwechselmaterialien
Decanolborat: Verbindungen werden für ihren Einsatz in Phasenwechselmaterialien (PCMs) untersucht. Diese Materialien sind für thermische Managementsysteme unerlässlich und werden verwendet, um kontrollierte Temperaturen in Anwendungen wie dem Kühltransport für Lebensmittel, Medikamente und Impfstoffe aufrechtzuerhalten .
Tribologie
In der Tribologie dienen Decylborat-Verbindungen als Reibungsmodifikatoren und Verschleißschutzadditive. Sie werden in Schmierstoffen verwendet, um den Verschleiß von Maschinen zu reduzieren, was entscheidend ist, um die Lebensdauer mechanischer Komponenten zu verlängern .
Lewis-Säure-Katalyse
Tris(decyloxy)boran: Derivate sind potente Lewis-Säure-Katalysatoren. Sie werden in verschiedenen chemischen Synthesen eingesetzt, einschließlich der Herstellung von Siloxanbindungen in der Piers–Rubinsztajn-Reaktion. Diese Reaktion ist grundlegend für die Herstellung von Polymeren und siliziumbasierten Materialien .
Wirkmechanismus
Mode of Action
It is known that boric acid, a related compound, exhibits antibacterial and antifungal actions by inhibiting biofilm formation and hyphal transformation of candida albicans, which are critical virulence factors
Biochemical Pathways
Borate transporters, which are responsible for the active efflux of boron from cells, could potentially be involved
Pharmacokinetics
Pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions
Result of Action
Related compounds such as boric acid are known to exhibit antibacterial activity against infections such as bacterial vaginosis and candidiasis
Biochemische Analyse
Biochemical Properties
The biochemical properties of Tridecyl Borate are not well-documented. Borate compounds are known to interact with various biomolecules. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function
Cellular Effects
Borate compounds are known to play crucial roles in plant growth and development, particularly in cell wall formation and stability
Molecular Mechanism
The molecular mechanism of action of Tridecyl Borate is not well-documented. Borate compounds are known to interact with biomolecules at the molecular level. For instance, borate ions can form complexes with biological molecules such as carbohydrates, altering their structure and function
Eigenschaften
IUPAC Name |
tris-decyl borate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H63BO3/c1-4-7-10-13-16-19-22-25-28-32-31(33-29-26-23-20-17-14-11-8-5-2)34-30-27-24-21-18-15-12-9-6-3/h4-30H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXLMVCEFHKADZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(OCCCCCCCCCC)(OCCCCCCCCCC)OCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H63BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6066573 | |
| Record name | Boric acid (H3BO3), tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20236-81-1 | |
| Record name | Decyl borate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20236-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decyl borate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020236811 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanol borate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Boric acid (H3BO3), tris(decyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Boric acid (H3BO3), tris(decyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6066573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tridecyl orthoborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECYL BORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71XMD664ZJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


